REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3](=[O:10])[N:4]([CH3:9])[N:5]=[CH:6][C:7]=1Cl.[CH3:11][N:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1>O>[Cl:1][C:2]1[C:3](=[O:10])[N:4]([CH3:9])[N:5]=[CH:6][C:7]=1[N:15]1[CH2:16][CH2:17][N:12]([CH3:11])[CH2:13][CH2:14]1
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Name
|
|
Quantity
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8.95 g
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Type
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reactant
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Smiles
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ClC=1C(N(N=CC1Cl)C)=O
|
Name
|
|
Quantity
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12.5 g
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Type
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reactant
|
Smiles
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CN1CCNCC1
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Name
|
|
Quantity
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150 mL
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Type
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solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for 30 h
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Duration
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30 h
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Type
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TEMPERATURE
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Details
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After cooling, about two thirds of the solvent
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Type
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CUSTOM
|
Details
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was removed under reduced pressure
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Type
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ADDITION
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Details
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the mixture was adjusted to pH 7-8 by addition of aqueous NaHCO3
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Type
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EXTRACTION
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Details
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It was then extracted with dichloromethane (4×40 ml)
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Type
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WASH
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Details
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the combined extracts were washed with water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by recrystallization from ethanol (95%)
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C(N(N=CC1N1CCN(CC1)C)C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |